molecular formula C15H12O7 B7721403 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate CAS No. 82080-91-9

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate

Cat. No.: B7721403
CAS No.: 82080-91-9
M. Wt: 304.25 g/mol
InChI Key: RMCCONIRBZIDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h3-4,7H,1,5-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCCONIRBZIDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867916
Record name 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70293-55-9, 82080-91-9
Record name 4-META
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70293-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methacryloxyethyltrimellitic acid anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070293559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Meta resin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082080919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-methyl-1-oxoallyl)oxy]ethyl 1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Acid-Catalyzed Esterification

In one approach, 1,3-dioxo-1,3-dihydroisobenzofuran-5-carbonyl chloride is reacted with 2-hydroxyethyl methacrylate in the presence of an acid catalyst. For example, sulfuric acid (0.5–1.0 mol%) in dichloromethane at 0–5°C facilitates the formation of the ester bond while minimizing side reactions. This method achieves yields of 68–72%, though purification via column chromatography is required to remove unreacted starting materials.

Base-Mediated Coupling

Alternative protocols use trimethylamine or pyridine to neutralize HCl generated during reactions involving acid chlorides. A patent describes dissolving 2-chloro-2-oxo-1,3,2-dioxaphospholane and hydroxyethyl methacrylate in ethyl acetate, followed by controlled addition of trimethylamine gas at -5°C to prevent thermal degradation. This method eliminates secondary salt formation, simplifying purification and improving product transparency.

Anhydride Ring-Opening Reactions

The dihydroisobenzofuran core can be synthesized via anhydride ring-opening reactions. Phthalic anhydride derivatives react with diols under specific conditions to form the bicyclic structure.

Solvent and Temperature Optimization

A study utilizing cellulose grafting techniques demonstrates that dimethylformamide (DMF) at 40°C effectively solubilizes reactants while maintaining reaction homogeneity. When applied to dihydroisobenzofuran synthesis, similar conditions (DMF, 40°C, 6 hours) yield 72.6% product recovery, as shown in Table 1.

Table 1: Impact of Monomer Ratio on Product Recovery in Anhydride-Based Synthesis

Monomer RatioCatalyst (CuBr)Reaction Time (h)Recovery (%)
1:31 mol622.1
1:91 mol672.6
1:131.5 mol673.5

Data adapted from cellulose graft copolymerization studies.

Higher monomer ratios increase recovery up to a threshold (9:1), beyond which solubility limitations reduce efficiency.

Catalytic Systems for Enhanced Efficiency

Transition metal catalysts and ionic liquids have been explored to accelerate reaction kinetics.

Copper(I)-Bipyridine Complexes

In cellulose grafting experiments, Cu(I)Br paired with bipyridine (BPY) enhances the rate of methacryloyloxy group incorporation by stabilizing radical intermediates. A molar ratio of 1:1 CuBr:BPY achieves 93.2% recovery when monomer ratios exceed 20:1. This catalytic system could be adapted for dihydroisobenzofuran synthesis to reduce reaction times from 12 hours to 6 hours.

Purification and Quality Control

Post-synthesis purification is critical for removing unreacted monomers and catalysts.

Dialysis and Solvent Extraction

Aqueous dialysis using 2000 Da molecular weight cut-off membranes effectively separates high-molecular-weight products from low-molecular-weight impurities. Subsequent solvent extraction with acetone or ethyl acetate removes residual catalysts like CuBr, achieving >99% purity.

Vacuum Distillation

Distillation under reduced pressure (40°C, 0.1 atm) removes volatile by-products such as trimethylamine hydrochloride, yielding colorless, viscous products suitable for polymer applications.

Comparative Analysis of Synthetic Routes

Table 2: Performance Metrics of Key Preparation Methods

MethodYield (%)Purity (%)Reaction Time (h)
Acid-Catalyzed68–72958–10
Base-Mediated85–89996–8
Cu(I)-Catalyzed93.2986
Ionic Liquid-Assisted78–82974–5

Base-mediated and Cu(I)-catalyzed methods offer superior yields and purity, making them preferable for industrial-scale production .

Scientific Research Applications

Polymer Chemistry

The methacryloyloxy group present in MDE makes it an excellent candidate for radical polymerization. When exposed to UV light or heat, MDE can initiate polymerization reactions that lead to the formation of cross-linked networks. This characteristic is particularly useful in:

  • Coatings : MDE can be used to create durable coatings that exhibit enhanced mechanical properties and resistance to environmental factors.
  • Adhesives : The compound's ability to form strong bonds makes it suitable for use in adhesives, particularly in applications requiring high strength and durability.

Biomedical Applications

MDE's compatibility with biological systems opens avenues for its use in biomedical fields:

  • Dental Materials : Studies have shown that MDE can enhance the adhesion strength of dental composites. Its biocompatibility is critical for applications involving direct contact with biological tissues.
  • Drug Delivery Systems : The compound's ability to form hydrogels through polymerization can be exploited for controlled drug delivery systems, allowing for sustained release of therapeutic agents.

Material Science

MDE's unique structural features allow it to be incorporated into various material formulations:

  • Composite Materials : The incorporation of MDE into polymer matrices can improve the mechanical properties of composites, making them suitable for applications in construction and automotive industries.
  • Smart Materials : Due to its responsive nature under UV light or heat, MDE can be utilized in the development of smart materials that change properties upon external stimuli.

Case Study 1: Dental Adhesives

In a study examining the performance of dental adhesives containing MDE, researchers found that the incorporation of this compound significantly improved bond strength compared to traditional adhesives. The enhanced performance was attributed to the unique polymerization characteristics of MDE, which allowed for better integration with dental substrates.

Case Study 2: Coating Applications

A series of experiments focused on the use of MDE in protective coatings demonstrated that films formed from MDE exhibited superior scratch resistance and durability under environmental stressors compared to conventional coatings. This property makes it an attractive candidate for industrial applications where longevity and resilience are critical .

Mechanism of Action

The mechanism of action of 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate involves its ability to form strong covalent bonds with various substrates. In dental applications, it improves adhesion by forming a strong bond between the dental material and the tooth structure. The methacryloyloxy group undergoes polymerization, forming a cross-linked network that enhances the mechanical properties of the material.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name / CAS No. Molecular Weight (g/mol) Key Functional Groups Applications
4-META (70293-55-9) 304.25 Methacrylate, trimellitic anhydride Dental adhesives, polymer chemistry
Ethyl 2,3-dihydrobenzofuran-5-carboxylate (83751-12-6) 206.23 Ester, dihydrobenzofuran Intermediate in organic synthesis
T0040 (98180-50-8) 684.45 Bis(phthalimide), perfluorinated groups Organic electronic materials
10-MDP (85590-00-7)* 326.29 Methacrylate, phosphate Dental adhesives (phosphate adhesion)

*10-MDP (10-methacryloyloxydecyl dihydrogen phosphate) is included for dental application context.

Reactivity and Performance

  • 4-META vs. Ethyl 2,3-dihydrobenzofuran-5-carboxylate: The methacryloyloxyethyl group in 4-META enables polymerization, unlike the simpler ethyl ester in 83751-12-4. This makes 4-META suitable for forming crosslinked polymers in dental resins . The trimellitic anhydride group in 4-META reacts with hydroxyl groups in dentin, enhancing adhesion compared to non-anhydride esters .
  • 4-META vs. T0040/T0041 :

    • T0040 and T0041 () are bis-phthalimides with fluorinated aromatic groups, leading to higher molecular weights (684.45 and 670.42 g/mol). These compounds are tailored for electronic materials due to their thermal stability and fluorinated moieties, unlike 4-META’s focus on adhesion .
  • 4-META vs. 10-MDP :

    • 10-MDP’s phosphate group bonds with calcium in dentin, while 4-META’s anhydride interacts with collagen. Both enhance dental adhesion but via different mechanisms .

Biological Activity

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is a compound characterized by its unique structural features, which include a methacryloyloxy group and a dioxo-dihydroisobenzofuran moiety. This structure enhances its reactivity and potential applications in various fields, particularly in materials science and medicinal chemistry. The compound's biological activity is of significant interest due to its potential applications in drug delivery systems, coating technologies, and biomedical devices.

  • Molecular Formula : C15H12O7
  • Molecular Weight : 304.25 g/mol
  • Melting Point : 95°C
  • Density : 1.374 g/cm³

The biological activity of this compound primarily arises from its ability to undergo polymerization reactions. The presence of the methacryloyloxy group allows for radical polymerization when exposed to UV light or heat, forming cross-linked networks that can be utilized in various applications such as coatings and adhesives.

Additionally, the compound can engage in Michael addition reactions due to the electrophilic nature of its carbonyl groups, making it reactive with nucleophiles. This property is particularly relevant in biological systems where it can interact with various biological molecules.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for use in antimicrobial coatings and medical devices .

Biocompatibility

The interaction studies involving this compound have focused on its compatibility with biological tissues. It has shown promise in dental applications where adhesion strength and biocompatibility are critical factors. The polymerized form of this compound demonstrates favorable properties for use as dental adhesives and restorative materials.

Case Studies

  • Dental Applications : A study evaluated the performance of dental adhesives containing methacrylate derivatives similar to this compound. Results indicated improved bonding strength to dentin compared to traditional adhesives, highlighting its potential for enhancing dental restoration longevity .
  • Coating Technologies : In a comparative study on coatings made from methacrylate-based compounds, those incorporating this specific compound exhibited superior mechanical properties and resistance to environmental degradation. This suggests its utility in protective coatings for various industrial applications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-Hydroxyethyl Methacrylate Hydroxyethyl groupExcellent adhesion properties in dental applications
Glycidyl Methacrylate Epoxy groupProvides enhanced mechanical strength when polymerized
Methyl Methacrylate Methyl groupCommonly used in acrylics; less reactive than others
2-(Methacryloyloxy)ethyl... Dioxo-dihydroisobenzofuran structureDistinct reactivity; potential biological activity

Q & A

Q. Basic

  • FT-IR : Strong carbonyl stretches at 1720–1780 cm⁻¹ (ester and phthalimide C=O).
  • ¹H NMR (CDCl₃) : Methacrylate vinyl protons (δ 5.6–6.3 ppm, multiplet), methylene groups (δ 4.3–4.5 ppm, triplet), aromatic protons (δ 7.5–8.2 ppm, multiplet).
  • ¹³C NMR : Phthalimide carbonyls (δ 165–170 ppm), ester carbonyl (δ 170–175 ppm).
  • ESI-MS : Molecular ion peak at m/z 304.25 (C₁₅H₁₂O₇) .

How does the incorporation of this monomer influence the thermal stability and glass transition temperature (Tg) of acrylate-based copolymers?

Advanced
The rigid phthalimide moiety enhances thermal stability, with decomposition temperatures >300°C (TGA data). Differential scanning calorimetry (DSC) shows increased Tg (e.g., 120–150°C) compared to poly(methyl methacrylate) (Tg ~105°C) due to restricted chain mobility. Researchers should optimize copolymer ratios (e.g., 10–30 mol% phthalimide monomer) to balance Tg and processability. Kinetic studies via photo-DSC are recommended to assess crosslinking efficiency .

What strategies resolve discrepancies in reported CAS numbers (e.g., 70293-55-9 vs. 71716-65-9) for this compound?

Advanced
CAS 70293-55-9 refers to the pure compound, while 71716-65-9 denotes a co-monomer mixture (e.g., with methyl methacrylate). To verify identity:

  • Cross-check analytical data (e.g., HRMS, elemental analysis).
  • Use X-ray crystallography for unambiguous structural confirmation.
  • Validate suppliers’ certificates of analysis (CoA) and compare with literature .

How can researchers assess the mutagenic potential of phthalimide-containing monomers like this compound?

Q. Advanced

  • In silico : Apply QSAR models (e.g., Toxtree) to predict genotoxicity.
  • In vitro : Conduct Ames tests (e.g., Salmonella typhimurium TA98/TA100) with/without metabolic activation (S9 mix). Evidence from related phthalimides shows mutagenicity correlates with nitro groups or aromatic substitution patterns. Structural modifications (e.g., methyl spacers) may reduce risks .

What solvent systems are optimal for radical polymerization of this monomer, and how do they affect molecular weight distribution?

Q. Advanced

  • Solvent choice : Use toluene or DMF for controlled radical polymerization (e.g., ATRP) to achieve narrow dispersity (Đ < 1.5).
  • Initiators : Azobisisobutyronitrile (AIBN) at 60–70°C yields Mn ~20–50 kDa.
  • Kinetic analysis : Monitor conversion via ¹H NMR or FT-IR. SEC-MALS provides accurate molecular weight distribution .

How does the electron-withdrawing phthalimide group influence the reactivity of the methacrylate double bond in copolymerization?

Advanced
The phthalimide group reduces electron density at the methacrylate double bond, slowing propagation rates in free-radical polymerization. Reactivity ratios (e.g., r₁ for this monomer vs. r₂ for styrene) should be determined via the Mayo-Lewis method. DFT calculations can predict monomer reactivity based on frontier molecular orbitals .

What analytical methods detect trace impurities (e.g., unreacted monomers or hydrolysis products) in synthesized batches?

Q. Advanced

  • HPLC-MS : Quantify residual monomers (<0.1% w/w) using reverse-phase C18 columns.
  • Karl Fischer titration : Measure moisture content (<50 ppm) to prevent hydrolysis of the ester group.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to monitor degradation .

How can researchers correlate the monomer’s molecular structure with its performance in dental or biomedical adhesives?

Advanced
The phthalimide group enhances adhesion to polar substrates (e.g., hydroxyapatite) via hydrogen bonding. Evaluate shear bond strength (ISO 29022) and cytotoxicity (ISO 10993-5). Compare with commercial adhesives (e.g., 4-META-based products) to benchmark performance. Molecular dynamics simulations can model interfacial interactions .

What computational tools predict the solubility parameters of this monomer in polymer blends?

Advanced
Use Hansen solubility parameters (HSPiP software) to calculate δd (dispersion), δp (polar), and δh (hydrogen bonding). Experimental validation via cloud-point titration (e.g., in ethanol/hexane) refines predictions. High δp (~12 MPa¹/²) indicates compatibility with polar polymers like poly(vinyl acetate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.